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Compound of Interest

Compound Name: Tofacitinib

Cat. No.: B000832

Tofacitinib, a targeted synthetic disease-modifying antirheumatic drug (tsDMARD), represents
a significant advancement in the treatment of immune-mediated inflammatory diseases. Its
efficacy stems from its function as a potent, orally bioavailable inhibitor of the Janus kinase
(JAK) family of enzymes.[1][2] The JAK-Signal Transducer and Activator of Transcription
(STAT) pathway is a critical intracellular signaling cascade utilized by a vast array of cytokines,
interferons, and growth factors that are fundamental to the development, differentiation, and
function of the immune system.[3][4] Dysregulation of this pathway is a hallmark of many
autoimmune disorders, leading to sustained, pathological inflammation.[5]

This technical guide provides a detailed examination of the mechanisms through which
tofacitinib modulates both the innate and adaptive arms of the immune system. As a Senior
Application Scientist, the objective is not merely to list effects but to provide a causal narrative,
grounded in experimental evidence, that illuminates the profound and pleiotropic
consequences of JAK inhibition. We will explore the core signaling blockade, its downstream
effects on key immune cell lineages, and provide robust, validated protocols for researchers to
investigate these interactions in a laboratory setting.

Part 1: The Core Mechanism - Tofacitinib's
Interruption of the JAK-STAT Superhighway
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The foundation of tofacitinib's immunomodulatory effect is its competitive inhibition of the ATP-
binding site within the kinase domain of JAK proteins.[1] This action prevents the
phosphorylation and subsequent activation of the JAKs and their downstream STAT targets.
Tofacitinib exhibits a specific inhibitory profile, primarily targeting JAK1 and JAK3, with lesser
but significant activity against JAK2, and minimal activity against TYK2 at therapeutic
concentrations.[3][6][7]

The significance of this profile lies in the specific JAK pairings used by different cytokine
receptors:

o JAK1/JAK3: This pairing is essential for signaling by common gamma-chain (yc) cytokines,
including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[8] These cytokines are indispensable for the
development, proliferation, and function of lymphocytes, particularly T-cells and NK cells.

o JAK1/JAK2: This pair is utilized by cytokines such as Interferon-gamma (IFN-y) and IL-6,
potent drivers of inflammation.

e JAK2/TYK2: This combination mediates signaling for IL-12 and IL-23, which are crucial for
the differentiation of Thl and Th17 cells, respectively.[9]

By preferentially inhibiting JAK1 and JAK3, tofacitinib potently disrupts the signaling of a wide
spectrum of cytokines central to the adaptive immune response, while also affecting key
inflammatory pathways of the innate system.[7][8]
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Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
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Part 2: Impact on Adaptive Immunity

Tofacitinib profoundly alters the activation, differentiation, and effector functions of the key
orchestrators of adaptive immunity: T and B lymphocytes.

T-Lymphocytes: A Multi-faceted Suppression

The consequences of JAK1/JAKS inhibition are particularly evident in T-cell biology. Tofacitinib
interferes at multiple critical checkpoints.

« Inhibition of T-Helper (Th) Cell Differentiation: The differentiation of naive CD4+ T-cells into
specific effector lineages is dictated by the cytokine milieu. Tofacitinib blocks these
determinative signals:

o Thl Cells: By inhibiting signaling from IL-12 (via JAK2/TYK2) and IFN-y (via JAK1/JAK2),
tofacitinib suppresses the expression of the master transcription factor T-bet, thereby
preventing the generation of pathogenic, IFN-y-producing Th1l cells.[8][10] This effect has
been shown to persist even after a secondary antigen challenge.

o Th17 Cells: Tofacitinib blocks the effects of IL-6 and IL-23, cytokines essential for the
differentiation and stabilization of pro-inflammatory Th17 cells.[8][11] This leads to reduced
expression of IL-17A, IL-17F, and IL-22.[8]

o Th2 Cells: IL-4-dependent Th2 differentiation, which signals through JAK1/JAK3, is also
effectively inhibited by tofacitinib.[8][12]

o Impaired T-Cell Activation and Proliferation: IL-2 is the principal cytokine driving T-cell
proliferation. By potently blocking the IL-2 receptor's JAK1/JAK3 signaling, tofacitinib
significantly curtails the clonal expansion of T-cells following antigen recognition.[8][13] This
is reflected by a dose-dependent reduction in the expression of activation markers like CD25
and the proliferation marker Ki-67 in vitro.[13]

 Induction of Senescence Pathways: Beyond inhibiting activation, tofacitinib has been
shown to promote an accumulation of senescent memory CD4+ and CD8+ T-cells in
patients.[13] In vitro, the drug triggers senescence pathways while simultaneously inhibiting
effector functions, a dual effect that may contribute to both its therapeutic success and
certain side effects.[13]
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B-Lymphocytes: A Direct Block on Maturation

While some effects on B-cells are secondary to reduced T-cell help, tofacitinib also exerts
direct effects on B-cell development and function.

o Impaired Naive B-Cell Differentiation: The differentiation of naive B-cells into antibody-
secreting plasmablasts is a crucial step in generating a humoral immune response.
Tofacitinib directly impairs this process, significantly reducing plasmablast development and
subsequent immunoglobulin secretion.[14][15] This effect is mediated by blocking essential
cytokine signals (e.g., IL-21) and downregulating key B-cell transcription factors like Blimp-1
and IRF-4.[14][16]

 Differential Effects on Memory B-Cells: The inhibitory effect of tofacitinib is most profound
on naive B-lymphocytes.[14][15] While memory B-cell function is also impacted, the
reduction in plasmablast formation and antibody secretion is less pronounced, suggesting
that established humoral memory is more resistant to tofacitinib's effects.[14] This has
important clinical implications, suggesting that vaccinations should ideally be administered
prior to initiating tofacitinib therapy to ensure a robust primary response.[15]

Part 3: Impact on Innate Immunity

Tofacitinib's influence extends beyond the adaptive system, targeting key effector cells of
innate immunity that contribute to the amplification and perpetuation of inflammation.

Natural Killer (NK) Cells: Suppression of a First
Responder

NK cells are critical for early anti-viral responses and tumor surveillance, and their function is
highly dependent on the yc cytokine IL-15.

e Reduced Activation and Cytotoxicity: By blocking IL-15 signaling through JAK1/JAKS,
tofacitinib potently suppresses NK cell activation, as measured by STAT1 phosphorylation.
[17][18] This translates to a significant reduction in their cytotoxic capacity against target
cells and a decrease in the secretion of pro-inflammatory cytokines like IFN-y and TNF-a.[17]
[19]
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» Decreased Peripheral Counts: In vivo studies in both mice and humans have demonstrated
that tofacitinib treatment can lead to a dose-dependent reduction in the number of
circulating NK cells.[17][20]

Monocytes and Macrophages: A Shift Towards
Regulation

Tofacitinib modulates the phenotype and function of monocytes and macrophages, key
players in tissue inflammation.

o Skewing Towards an Anti-inflammatory Phenotype: Tofacitinib treatment directs monocytes
and macrophages toward an anti-inflammatory M2-like phenotype.[11][21] This is
characterized by reduced production of pro-inflammatory cytokines such as IL-6 and TNF-a
and increased expression of M2 markers.[11][21]

Dendritic Cells (DCs): Impairing the Conductors of the
Immune Orchestra

As the most potent antigen-presenting cells, DCs are critical for initiating adaptive immune
responses. Tofacitinib interferes with their development and function.

« Inhibited Differentiation: Tofacitinib can impair the differentiation of monocytes into
immature DCs, a key step in generating an immune response to new antigens.[22][23]

« Induction of a Tolerogenic State: Treatment with tofacitinib can induce a semi-mature,
tolerogenic phenotype in DCs.[24] These cells exhibit low expression of co-stimulatory
molecules (e.g., CD80, CD86) and produce lower levels of Th1/Th17-polarizing cytokines
like IL-12 and IL-23.[22][24] This altered DC function directly contributes to the diminished
priming of pathogenic T-cells.[25]

Part 4: Methodologies for Assessing Tofacitinib's
Immunomodulatory Effects

To enable rigorous investigation of tofacitinib’'s mechanism of action, this section provides
validated, step-by-step protocols for key assays. The causality behind experimental choices is
to create self-validating systems where the direct molecular inhibition (pSTAT) can be
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correlated with the downstream functional consequence (e.g., proliferation, cytokine
production).

Experimental Protocol 1: Analysis of STAT
Phosphorylation by Flow Cytometry (Phosflow)

This protocol directly measures the pharmacodynamic effect of tofacitinib by quantifying the
inhibition of cytokine-induced STAT phosphorylation at a single-cell level.[5][6]
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Start:
Whole Blood or Isolated PBMCs

Aliquot cells into tubes.
Include Unstimulated, Stimulated-Only,
and Tofacitinib + Stimulated conditions.

:

Pre-incubate with Tofacitinib
(e.g., 100-1000 nM) for 1 hour at 37°C

:

Stimulate with Cytokine
(e.g., IL-6, IFN-y, IL-2)
for 15 minutes at 37°C

:

Immediately Fix Cells
(e.g., with PFA-based buffer)
to preserve phosphorylation state

:

Permeabilize Cells
(e.g., with cold Methanol)
to allow intracellular antibody access

:

Stain with Antibody Cocktail:
- Surface markers (CD3, CD4, etc.)
- Intracellular phospho-STAT Ab
(e.g., anti-pSTAT3, anti-pSTATS5)

[Acquire on Flow CytometeD
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Caption: Workflow for assessing STAT phosphorylation via Phosflow.
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Methodology:

o Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCSs) via density gradient
centrifugation or use fresh whole blood anticoagulated with heparin. Resuspend PBMCs in
RPMI 1640 + 10% FBS at 1 x 10”6 cells/mL.[4]

e Inhibitor Treatment: Aliquot 100 uL of cell suspension or whole blood into flow cytometry
tubes. Add tofacitinib at desired final concentrations (a dose-response from 10 nM to 1 uM
is recommended). Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.[5]

o Cytokine Stimulation: Add the specific cytokine to induce phosphorylation of the target STAT
protein (e.g., 100 ng/mL IL-6 for pSTAT1/pSTAT3; 100 ng/mL IL-2 for pSTAT5).[4][6] Maintain
one unstimulated tube as a negative control. Incubate for exactly 15 minutes at 37°C. The
short, precise timing is critical as phosphorylation is a transient event.

o Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed fixation
buffer (e.g., BD Phosflow™ Lyse/Fix Buffer). Incubate for 15 minutes at 37°C. This cross-
links proteins, locking the phosphate groups in place.

o Permeabilization: Wash the fixed cells. Resuspend the cell pellet vigorously in ice-cold
permeabilization buffer (e.g., BD Phosflow™ Perm Buffer Ill) and incubate on ice for 30
minutes. This step is essential for allowing the intracellular phospho-specific antibodies to
access their targets.

» Staining: Wash the permeabilized cells twice with FACS buffer (PBS + 2% FBS). Resuspend
in 50 pL of FACS buffer containing a pre-titrated cocktail of fluorochrome-conjugated
antibodies against cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD19, anti-CD14) and
the intracellular phospho-STAT target (e.g., anti-pSTAT3 (pY705)). Incubate for 45-60
minutes at room temperature, protected from light.

o Acquisition and Analysis: Wash cells and resuspend for analysis on a flow cytometer. Gate
on specific cell populations (e.g., CD4+ T-cells, B-cells, monocytes). The median
fluorescence intensity (MFI) of the phospho-STAT signal is then compared between
unstimulated, cytokine-stimulated, and tofacitinib-treated samples to calculate the percent
inhibition.
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Experimental Protocol 2: Naive CD4+ T-Cell
Differentiation Assay

This protocol assesses the functional impact of tofacitinib on the ability of naive T-cells to
differentiate into effector lineages.

Methodology:

o Cell Isolation: Isolate naive CD4+ T-cells (CD4+CD45RA+CCR7+) from healthy donor
PBMCs using negative selection magnetic beads for highest purity and viability.

o Culture Setup: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., clone OKT3, 1-2
png/mL) overnight at 4°C. Wash wells with sterile PBS.

o Cell Plating and Treatment: Seed naive T-cells at 1 x 10"5 cells/well. Add soluble anti-CD28
antibody (1 pg/mL). Add tofacitinib (e.g., 100-300 nM) or vehicle control.

» Polarization: Add the appropriate cytokine cocktail for the desired lineage:
o Thl:IL-12 (20 ng/mL) + anti-IL-4 neutralizing antibody (10 pg/mL).[8]

o Th17:IL-1p (10 ng/mL) + IL-6 (20 ng/mL) + IL-23 (20 ng/mL) + anti-IFN-y and anti-1L-4
antibodies.[8]

e Incubation: Culture the cells for 4-5 days at 37°C, 5% CO2.

¢ Restimulation and Intracellular Staining: Harvest the cells. Restimulate for 4-5 hours with a
cell stimulation cocktail (e.g., PMA and lonomycin) in the presence of a protein transport
inhibitor (e.g., Brefeldin A). This step amplifies the cytokine signal for detection.

» Staining and Analysis: Perform surface staining for CD4. Then, fix, permeabilize, and
perform intracellular staining for lineage-defining cytokines (IFN-y for Thi, IL-17A for Th17).
Analyze by flow cytometry to determine the percentage of cells that successfully
differentiated in the presence versus absence of tofacitinib.

Part 5: Data Synthesis and Interpretation
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The immunomodulatory effects of tofacitinib are broad. The following tables summarize the
quantitative impact on JAK-STAT signaling and the qualitative consequences across immune
cell types.

Table 1: Tofacitinib Inhibition of Cytokine-Induced STAT Phosphorylation

Typical
. JAKISTAT Target Cell Inhibition by
Cytokine L Reference(s)
Pathway Type Tofacitinib (In
Vivo %)
JAK1/3 ->
IL-2, IL-15, IL-21 CD4+ T-Cells >50% [6].[7]
pSTAT5
JAKL/TYK2 ->
IFN-a CD4+ T-Cells ~50% [6],[7]
PSTAT1
JAK1/2 ->
IFN-y Monocytes ~34% [6]
pSTAT1
JAK1/2 ->
IFN-y B-Cells >50% [7]
pSTAT1
JAK1/2 ->
IL-6 CD4+ T-Cells ~40-50% [6],[9]
pSTAT3
~10-20%
JAKL/TYK2 ->
IL-10 Monocytes (Lowest [61.[7]
PSTAT3 o
Inhibition)

Note: Inhibition percentages are derived from in vivo studies in RA patients and can vary based
on cell type and specific cytokine.[6][7]

Table 2: Summary of Tofacitinib's Functional Effects on Immune Cell Subsets
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Cell Type

Primary Pathway(s)

Inhibited

Key Functional
Reference(s)
Consequences

CD4+ T-Cells

JAK1/3 (IL-2, IL-21),
JAK1/2 (IEN-y, IL-6)

| Proliferation, |
Differentiation into
Th1/Th17/Th2, | IFN-
y & IL-17 production

[81..[11]

CD8+ T-Cells

JAK1/3 (IL-2, IL-15)

| Activation, |
Proliferation, | [13]
Cytotoxicity

B-Cells

JAK1/3 (IL-21, IL-4)

| Naive B-cell
differentiation to
plasmablasts, | [14],[16],[15]
Immunoglobulin

secretion

NK Cells

JAK1/3 (IL-15, IL-2)

I Activation, |
Cytotoxicity, ¢ IFN-

VORI E Y 7
production, |

Peripheral counts

Monocytes

JAK1/2 (IFN-y, IL-6)

| Pro-inflammatory
cytokine production,
Skewing to M2 anti- [6],[11],[21]
inflammatory

phenotype

Dendritic Cells

JAK1/2 (GM-CSF, IL-
6)

| Differentiation from
monocytes, Induction
of tolerogenic [22],[23],[24]
phenotype, | IL-12/IL-

23

Conclusion

Tofacitinib exerts a powerful and widespread immunomodulatory effect by strategically
targeting the JAK-STAT signaling pathway. Its preferential inhibition of JAK1 and JAK3
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effectively severs communication lines for a host of cytokines essential for the function of the
adaptive immune system, leading to marked suppression of pathogenic T-cell and B-cell
responses.[8][14] Simultaneously, it dampens key inflammatory functions of innate immune
cells like NK cells, monocytes, and dendritic cells, preventing the amplification of the
inflammatory cascade.[17][21][22] This pleiotropic mechanism of action, which contrasts with
the more targeted blockade of single cytokines by biologic agents, underpins its clinical efficacy
across a range of autoimmune diseases. The methodologies detailed herein provide a robust
framework for researchers and drug developers to further dissect the nuanced impacts of JAK
inhibition and to explore the next generation of immunomodulatory therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. youtube.com [youtube.com]

2. m.youtube.com [m.youtube.com]

3. Tofacitinib treatment modulates the levels of several inflammation-related plasma proteins
in rheumatoid arthritis and baseline levels of soluble biomarkers associate with the treatment
response - PMC [pmc.ncbi.nim.nih.gov]

e 4. benchchem.com [benchchem.com]

» 5. Development and evaluation of two whole-blood flow cytometry protocols for monitoring
patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

e 6. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In
Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]

o 7. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and
Baseline Signaling Profile Associates With Treatment Response - PMC
[pmc.ncbi.nlm.nih.gov]

» 8. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 9. An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase
Inhibitors at Clinically-Meaningful Concentrations - ACR Meeting Abstracts [acrabstracts.org]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3108067/
https://pubmed.ncbi.nlm.nih.gov/27793425/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8859451/
https://www.researchgate.net/figure/Tofacitinib-skews-innate-immune-cells-toward-a-more-regulatory-phenotype-A_fig3_355135478
https://pubmed.ncbi.nlm.nih.gov/31721311/
https://www.benchchem.com/product/b000832?utm_src=pdf-custom-synthesis
https://www.youtube.com/watch?v=ClkQ2FiVT8k
https://m.youtube.com/watch?v=oB68zQzJRfA
https://pmc.ncbi.nlm.nih.gov/articles/PMC9750823/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9750823/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9750823/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Flow_Cytometry_Analysis_of_Immune_Cells_Treated_with_a_JAK_Inhibitor.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12012447/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12012447/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.738481/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2021.738481/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8498592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8498592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8498592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3108067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3108067/
https://acrabstracts.org/abstract/an-analysis-of-in-vitro-cytokine-inhibition-profiles-of-tofacitinib-and-other-janus-kinase-inhibitors-at-clinically-meaningful-concentrations/
https://acrabstracts.org/abstract/an-analysis-of-in-vitro-cytokine-inhibition-profiles-of-tofacitinib-and-other-janus-kinase-inhibitors-at-clinically-meaningful-concentrations/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

10. Tofacitinib inhibits the development of experimental autoimmune uveitis and reduces the
proportions of Thl but not of Th17 cells - PubMed [pubmed.ncbi.nim.nih.gov]

11. Tofacitinib-Induced Modulation of Intestinal Adaptive and Innate Immunity and Factors
Driving Cellular and Systemic Pharmacokinetics - PubMed [pubmed.ncbi.nim.nih.gov]

12. researchgate.net [researchgate.net]

13. Tofacitinib treatment of Rheumatoid Arthritis: increases senescent T cell frequency in
patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

14. Impact of tofacitinib treatment on human B-cells in vitro and in vivo - PubMed
[pubmed.ncbi.nim.nih.gov]

15. ard.bmj.com [ard.bmj.com]

16. Frontiers | JAK Inhibitors and Modulation of B Cell Immune Responses in Rheumatoid
Arthritis [frontiersin.org]

17. Tofacitinib Suppresses Natural Killer Cells In Vitro and In Vivo: Implications for
Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

18. Tofacitinib Suppresses Natural Killer Cells In Vitro and In Vivo: Implications for
Amyotrophic Lateral Sclerosis - PubMed [pubmed.nchi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

20. Tofacitinib extends survival in a mouse model of ALS through NK cell-independent
mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

21. researchgate.net [researchgate.net]

22. The Janus Kinase inhibitor tofacitinib impacts human dendritic cell differentiation and
favours M1 macrophage development - PubMed [pubmed.ncbi.nim.nih.gov]

23. Tofacitinib Impairs Monocyte-Derived Dendritic Cell Differentiation in Rheumatoid Arthritis
and Psoriatic Arthritis. - ACR Meeting Abstracts [acrabstracts.org]

24. Tolerogenic Dendritic Cells Generated with Tofacitinib Ameliorate Experimental
Autoimmune Encephalomyelitis through Modulation of Th17/Treg Balance - PMC
[pmc.ncbi.nlm.nih.gov]

25. Investigating the impact of JAK inhibitor tofacitinib on the CD4+ T cell-dendritic cell
interactions in murine models of rheumatoid arthritis - Enlighten Theses [theses.gla.ac.uk]

To cite this document: BenchChem. [Introduction: Deconstructing the Immunomodulatory
Action of a Pan-JAK Inhibitor]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b000832#tofacitinib-s-impact-on-innate-and-adaptive-
immunity]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/33088168/
https://pubmed.ncbi.nlm.nih.gov/33088168/
https://pubmed.ncbi.nlm.nih.gov/34624526/
https://pubmed.ncbi.nlm.nih.gov/34624526/
https://www.researchgate.net/figure/Effects-of-JAK-STAT-inhibition-by-tofacitinib-on-the-Th2-mediated-changes-in-the_fig2_380301936
https://pmc.ncbi.nlm.nih.gov/articles/PMC10524217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10524217/
https://pubmed.ncbi.nlm.nih.gov/27793425/
https://pubmed.ncbi.nlm.nih.gov/27793425/
https://ard.bmj.com/content/75/Suppl_2/251.2
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2020.607725/full
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2020.607725/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8859451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8859451/
https://pubmed.ncbi.nlm.nih.gov/35197969/
https://pubmed.ncbi.nlm.nih.gov/35197969/
https://www.researchgate.net/figure/Impact-of-tofacitinib-treatment-on-the-functions-of-NK-cells-and-ILC1-A-Bar-graphs_fig4_338039848
https://pmc.ncbi.nlm.nih.gov/articles/PMC12626996/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12626996/
https://www.researchgate.net/figure/Tofacitinib-skews-innate-immune-cells-toward-a-more-regulatory-phenotype-A_fig3_355135478
https://pubmed.ncbi.nlm.nih.gov/31721311/
https://pubmed.ncbi.nlm.nih.gov/31721311/
https://acrabstracts.org/abstract/tofacitinib-impairs-monocyte-derived-dendritic-cell-differentiation-in-rheumatoid-arthritis-and-psoriatic-arthritis/
https://acrabstracts.org/abstract/tofacitinib-impairs-monocyte-derived-dendritic-cell-differentiation-in-rheumatoid-arthritis-and-psoriatic-arthritis/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5187469/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5187469/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5187469/
https://theses.gla.ac.uk/81633/
https://theses.gla.ac.uk/81633/
https://www.benchchem.com/product/b000832#tofacitinib-s-impact-on-innate-and-adaptive-immunity
https://www.benchchem.com/product/b000832#tofacitinib-s-impact-on-innate-and-adaptive-immunity
https://www.benchchem.com/product/b000832#tofacitinib-s-impact-on-innate-and-adaptive-immunity
https://www.benchchem.com/product/b000832#tofacitinib-s-impact-on-innate-and-adaptive-immunity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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